molecular formula C18H20F3N5O2 B2728309 1-[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097863-14-2

1-[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

カタログ番号: B2728309
CAS番号: 2097863-14-2
分子量: 395.386
InChIキー: PQVDDZZHONJCGA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a heterocyclic compound characterized by three key structural motifs:

  • Imidazo[1,2-a]pyridine core: A fused bicyclic system known for pharmacological versatility.
  • Piperidinyl-methyl linkage: A nitrogen-containing six-membered ring contributing to conformational flexibility and binding interactions.
  • Trifluoroethyl-substituted imidazolidine-2,4-dione: A five-membered ring with electron-withdrawing trifluoroethyl groups, influencing solubility and metabolic stability.

特性

IUPAC Name

1-[1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N5O2/c19-18(20,21)12-26-16(27)11-25(17(26)28)14-4-7-23(8-5-14)9-13-10-24-6-2-1-3-15(24)22-13/h1-3,6,10,14H,4-5,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVDDZZHONJCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)CC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione and imidazo[1,2-a]pyridine scaffolds. These structures are known for their diverse biological activities and have been the focus of extensive medicinal chemistry research. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action based on recent studies.

Biological Activity Overview

The biological activities of imidazolidine derivatives are well-documented, with various studies indicating their roles as inhibitors in different biochemical pathways. Specifically, the compound has shown promise in the following areas:

  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
    • A study reported that imidazolidine-2,4-dione derivatives exhibit significant inhibitory activity against PTP1B, which is crucial for insulin signaling. The compound demonstrated an IC50_{50} value of 2.07 μM, indicating potent activity against this target . Molecular dynamics simulations suggested that the compound stabilizes the catalytic region of PTP1B, making it less accessible for substrate binding.
  • Lymphoid-Specific Tyrosine Phosphatase (LYP) Inhibition
    • Another study focused on imidazolidine-2,4-dione derivatives as LYP inhibitors. The most effective compound displayed an IC50_{50} range between 2.85 to 6.95 μM and was identified as a competitive inhibitor . This inhibition is particularly relevant for autoimmune diseases where T cell receptor signaling needs to be modulated.
  • Antimalarial Activity
    • Research has also explored the antimalarial properties of imidazolidine derivatives. Compounds similar to the one discussed showed IC50_{50} values against Plasmodium falciparum strains ranging from 2424.15 to 5648.07 ng/mL . Notably, these compounds exhibited low toxicity to human erythrocytes while maintaining effective antimalarial activity.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural features:

  • The imidazo[1,2-a]pyridine moiety contributes to various pharmacological activities including anti-inflammatory and anticancer effects.
  • The piperidine ring enhances solubility and bioavailability.
  • The trifluoroethyl group may improve metabolic stability and lipophilicity.

Case Study 1: PTP1B Inhibition

In a detailed investigation into PTP1B inhibitors, researchers synthesized several derivatives and assessed their inhibitory potential using enzyme assays. Compound #10 (the one under discussion) was highlighted for its strong inhibitory effect and selectivity over other phosphatases.

Case Study 2: Antimalarial Evaluation

In another study focusing on antimalarial activity, derivatives were tested against both sensitive and resistant strains of P. falciparum. The results indicated that certain modifications in the chemical structure significantly enhanced activity against resistant strains while minimizing hemolytic effects on human cells.

Data Summary

Biological ActivityTargetIC50_{50} ValueNotes
PTP1B InhibitionPTP1B2.07 μMStrong selectivity observed
LYP InhibitionLYP2.85 - 6.95 μMCompetitive inhibitor
AntimalarialP. falciparum2424.15 - 5648.07 ng/mLLow toxicity to erythrocytes

科学的研究の応用

Cancer Treatment

The imidazo[1,2-a]pyridine scaffold has been extensively studied for its potential in cancer therapeutics. Compounds with this structure have shown efficacy against various cancers by targeting specific molecular pathways involved in tumor growth and proliferation. For instance, derivatives of imidazo[1,2-a]pyridine have been identified as inhibitors of c-KIT kinase, which is significant for treating gastrointestinal stromal tumors (GISTs) . The compound may exhibit similar properties due to its structural characteristics.

Neurological Disorders

Research indicates that imidazo[1,2-a]pyridine derivatives can modulate P2X7 receptors, which are implicated in pain and inflammation pathways. This modulation suggests potential therapeutic applications in treating neurodegenerative disorders such as Alzheimer's disease and multiple sclerosis . The compound's ability to cross the blood-brain barrier may enhance its effectiveness in neurological applications.

Anti-inflammatory Effects

Studies have shown that imidazo[1,2-a]pyridine compounds can exert anti-inflammatory effects by inhibiting specific signaling pathways associated with inflammation . This property positions the compound as a candidate for developing treatments for conditions like rheumatoid arthritis and inflammatory bowel disease.

Cardiovascular Applications

The structural features of the compound may allow it to interact with cardiovascular systems effectively. Research into related compounds has demonstrated their potential to influence cardiovascular disorders by modulating ion channels and other relevant pathways .

Synthetic Routes

The synthesis of imidazo[1,2-a]pyridine derivatives has evolved over the years, employing various methods such as condensation reactions and multicomponent reactions . The efficient synthesis of the target compound is crucial for facilitating further research into its biological activities.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is vital for optimizing the pharmacological properties of imidazo[1,2-a]pyridine derivatives. Modifications to the piperidine and trifluoroethyl groups can significantly affect the compound's potency and selectivity . Systematic studies have shown that adjusting substituents can enhance bioavailability and reduce off-target effects .

Case Studies

StudyFocusFindings
Study on c-KIT Inhibition CancerDemonstrated that imidazo[1,2-a]pyridine derivatives effectively inhibit c-KIT kinase activity in GIST models.
P2X7 Receptor Modulation Neurological DisordersShowed that certain derivatives can modulate P2X7 receptor activity, leading to reduced inflammation and pain relief.
Cardiovascular Effects Cardiovascular HealthIdentified potential interactions with ion channels that could benefit cardiovascular health.

類似化合物との比較

Comparison with Structural Analogs

Structural Similarities and Differences

Table 1: Key Structural Features of Analogs
Compound Name/ID Core Structure Substituents/Modifications Key Functional Groups
Target Compound Imidazo[1,2-a]pyridine + Piperidine Trifluoroethyl-imidazolidine-2,4-dione CF₃, imidazolidinedione, piperidine
(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)(4-((1-(4-methoxy-2-nitrophenyl)-1H-triazol-4-yl)methyl)piperazin-1-yl)-methanone (8p) Imidazo[1,2-a]pyridine + Piperazine 4-Methoxy-2-nitrophenyl-triazole Cl, triazole, nitro, methoxy
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Imidazole + Bipyridine 4-Phenylenediamine Aromatic amine, bipyridine
2-{4-[4-(Azetidin-1-yl)-7-methylimidazo[4,3-f][1,2,4]triazin-5-yl]-2-methylpyrazol-3-yl}-5-(trifluoromethyl)pyridine Imidazo-triazine + Pyrazole Azetidine, trifluoromethyl-pyridine CF₃, azetidine, pyrazole
1-Phenyl-2-glycyl-[(4-substitutedphenyl)-imidazolidin-4-one-3-yl)-3-pyrazolidinone-2-yl] (8-12) Imidazolidin-4-one + Pyrazolidinone Substituted phenyl, glycyl Carbonyl, pyrazolidinone

Key Observations :

  • The target compound’s trifluoroethyl-imidazolidinedione moiety distinguishes it from analogs with triazoles (8p ) or pyrazolidinones ().
  • Unlike bipyridine derivatives (), the piperidine linkage in the target compound may enhance blood-brain barrier penetration due to reduced polarity.

Pharmacological and Physicochemical Properties

Table 3: Bioactivity and Physical Properties
Compound Bioactivity Reported Melting Point/Solubility Spectral Confirmation (NMR/MS)
Target Compound Not explicitly reported (inference from analogs) Likely solid; moderate solubility (CF₃ reduces logP) Requires ¹H/¹³C NMR, ESI-MS
8p Antileishmanial/antitrypanosomal 104–105°C (solid) ¹H/¹³C NMR, ESI-MS
Imidazolidin-4-one derivatives Antimicrobial, antioxidant Variable (solids/liquids) FT-IR, ¹H/¹³C NMR
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine GC-MS, HPLC

Key Insights :

  • The trifluoroethyl group may enhance metabolic stability compared to methyl or methoxy substituents (e.g., 8p ).
  • Imidazolidinedione’s carbonyl groups could improve binding to serine proteases or kinases, similar to imidazolidin-4-ones .

Bioactivity Clustering and Target Interactions

  • highlights that structurally similar compounds cluster by bioactivity and share protein target interactions .
  • The target compound’s imidazo[1,2-a]pyridine-piperidine scaffold may align with kinase inhibitors (e.g., JAK/STAT pathways), while the imidazolidinedione could mimic urea-based enzyme substrates.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。